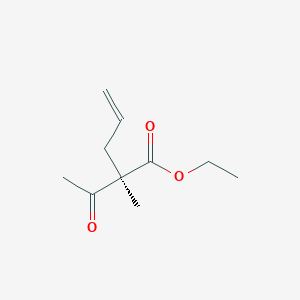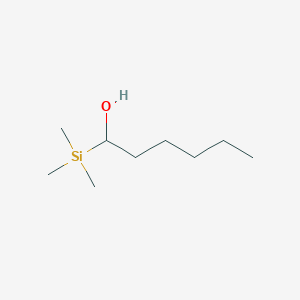
1-Hexanol, 1-(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexanol, 1-(trimethylsilyl)- is an organic compound that belongs to the class of alkylsilanes. It is characterized by the presence of a hexanol group attached to a trimethylsilyl group. This compound is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Hexanol, 1-(trimethylsilyl)- can be synthesized through the reaction of 1-hexanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl chloride.
Industrial Production Methods: In industrial settings, the production of 1-Hexanol, 1-(trimethylsilyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hexanol, 1-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alkanes or other reduced products.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted silanes.
Applications De Recherche Scientifique
1-Hexanol, 1-(trimethylsilyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols in organic synthesis. The trimethylsilyl group can be easily removed under mild conditions, making it a valuable tool in multi-step synthesis.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism by which 1-Hexanol, 1-(trimethylsilyl)- exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates and facilitate the formation of desired products in chemical reactions. The pathways involved include nucleophilic substitution and elimination reactions.
Comparaison Avec Des Composés Similaires
1-Hexanol: A primary alcohol with a six-carbon chain.
Trimethylsilyl Chloride: A reagent used to introduce the trimethylsilyl group into organic molecules.
Hexyltrimethylsilane: A compound similar to 1-Hexanol, 1-(trimethylsilyl)- but with different reactivity.
Uniqueness: 1-Hexanol, 1-(trimethylsilyl)- is unique due to its dual functionality, combining the properties of an alcohol and a silane. This makes it a versatile compound in organic synthesis and various scientific applications.
Propriétés
Numéro CAS |
66235-28-7 |
|---|---|
Formule moléculaire |
C9H22OSi |
Poids moléculaire |
174.36 g/mol |
Nom IUPAC |
1-trimethylsilylhexan-1-ol |
InChI |
InChI=1S/C9H22OSi/c1-5-6-7-8-9(10)11(2,3)4/h9-10H,5-8H2,1-4H3 |
Clé InChI |
XMSPZMZQELELMJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(O)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14463293.png)
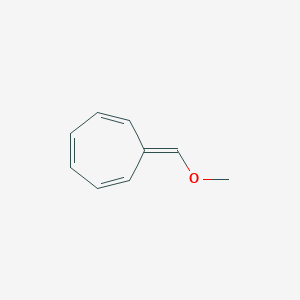
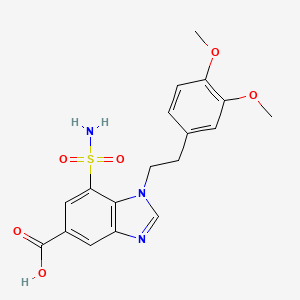

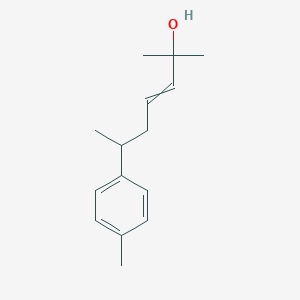
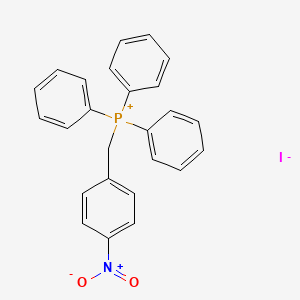
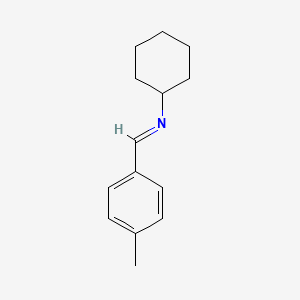
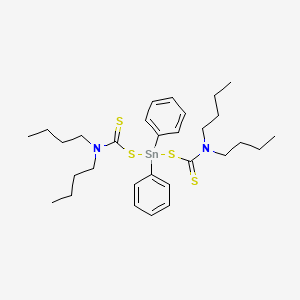
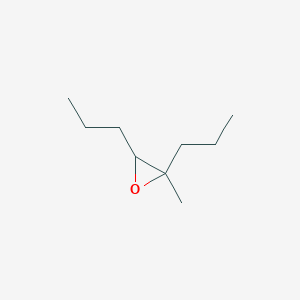
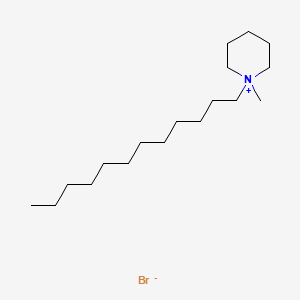
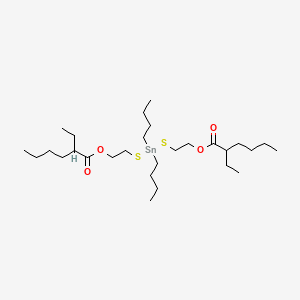
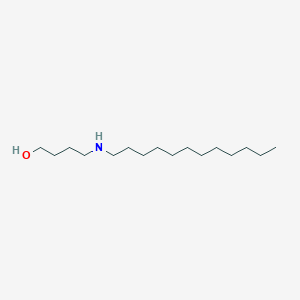
![2,2-Dimethyl-5-[phenyl(piperidin-1-yl)methyl]-1,3-dioxane-4,6-dione](/img/structure/B14463361.png)
